
4-Ethylmorpholine-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinecarbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of morpholine, a heterocyclic amine, and contains a carbonyl chloride functional group. This compound is used in various chemical synthesis processes due to its reactivity and functional versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinecarbonyl chloride, 4-ethyl- typically involves the reaction of 4-ethylmorpholine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and highly reactive gas. The general reaction scheme is as follows: [ \text{4-Ethylmorpholine} + \text{Phosgene} \rightarrow \text{2-Morpholinecarbonyl chloride, 4-ethyl-} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-Morpholinecarbonyl chloride, 4-ethyl- involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions: 2-Morpholinecarbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylmorpholine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Condensation Reactions: These reactions are often catalyzed by bases such as triethylamine or pyridine.
Major Products:
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Ureas and Carbamates: Formed by the reaction with amines in condensation reactions.
科学研究应用
2-Morpholinecarbonyl chloride, 4-ethyl- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the morpholinecarbonyl group into target molecules.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
作用机制
The mechanism of action of 2-Morpholinecarbonyl chloride, 4-ethyl- involves the reactivity of the carbonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Morpholinecarbonyl chloride: Lacks the ethyl group at the 4-position.
N-Methylmorpholinecarbonyl chloride: Contains a methyl group instead of an ethyl group.
N-Ethylmorpholinecarbonyl chloride: Similar structure but with the ethyl group on the nitrogen atom.
Uniqueness: 2-Morpholinecarbonyl chloride, 4-ethyl- is unique due to the presence of the ethyl group at the 4-position, which can influence its reactivity and the properties of the resulting derivatives. This structural variation can lead to differences in the physical and chemical properties, making it a valuable compound in specific synthetic applications.
属性
CAS 编号 |
679806-51-0 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC 名称 |
4-ethylmorpholine-2-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-2-9-3-4-11-6(5-9)7(8)10/h6H,2-5H2,1H3 |
InChI 键 |
FPXYRPYSQJZAAI-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCOC(C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


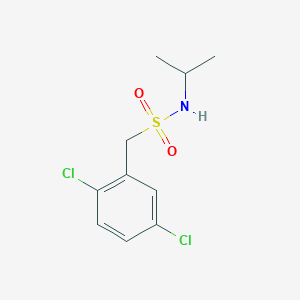
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
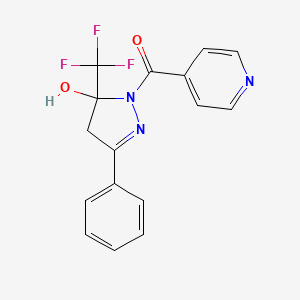

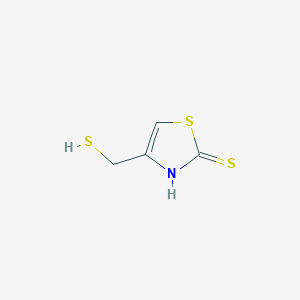


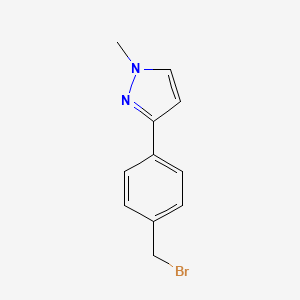
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
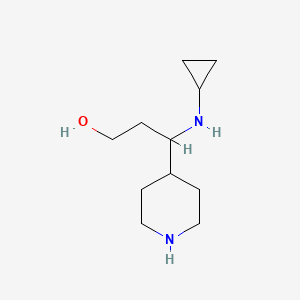
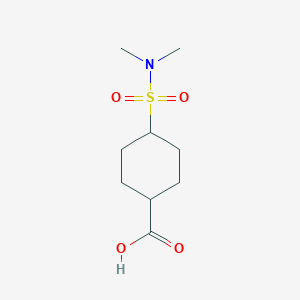
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
